dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a fluorophenyl group, and dithiole carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps. One common approach includes the following steps:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aromatic amine reacts with a ketone in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline intermediate.
Formation of the Dithiole Carboxylate Moieties: This can be done through a condensation reaction involving thioglycolic acid derivatives and an appropriate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the quinoline core or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or Lewis acids for electrophilic substitution are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group and quinoline core play crucial roles in binding to these targets, while the dithiole carboxylate moieties may enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds also contain sulfur and have applications in materials science and medicinal chemistry.
Indole Derivatives: Known for their biological activities, indole derivatives share some structural similarities with the quinoline core.
Pyrazole Derivatives: These compounds are widely studied for their biological activities and can be compared to the quinoline core in terms of their heterocyclic nature.
Uniqueness
Dimethyl 2-{1-[(4-fluorophenyl)carbonyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of a quinoline core, fluorophenyl group, and dithiole carboxylate moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
dimethyl 2-[1-(4-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S3/c1-25(2)20(33)17(24-34-18(22(29)31-3)19(35-24)23(30)32-4)15-7-5-6-8-16(15)27(25)21(28)13-9-11-14(26)12-10-13/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBMZTOGVMTBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967529 |
Source
|
Record name | Dimethyl 2-[1-(4-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidene-2,3-dihydroquinolin-4(1H)-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5303-82-2 |
Source
|
Record name | Dimethyl 2-[1-(4-fluorobenzoyl)-2,2-dimethyl-3-sulfanylidene-2,3-dihydroquinolin-4(1H)-ylidene]-2H-1,3-dithiole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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